molecular formula C6H8FN3 B13143582 4-(Aminomethyl)-6-fluoropyridin-3-amine

4-(Aminomethyl)-6-fluoropyridin-3-amine

Katalognummer: B13143582
Molekulargewicht: 141.15 g/mol
InChI-Schlüssel: QOXOVWZGDONLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-6-fluoropyridin-3-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a fluorine atom at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Another approach involves the reductive amination of a fluorinated pyridine aldehyde with an amine source in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Aminomethyl)-6-fluoropyridin-3-amine is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Eigenschaften

Molekularformel

C6H8FN3

Molekulargewicht

141.15 g/mol

IUPAC-Name

4-(aminomethyl)-6-fluoropyridin-3-amine

InChI

InChI=1S/C6H8FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2,8-9H2

InChI-Schlüssel

QOXOVWZGDONLCM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1F)N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.